![molecular formula C24H20N4O5 B11009822 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B11009822.png)
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the isoindoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxy groups: This step usually involves methylation reactions.
Attachment of the pyridine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7,8-dimethoxy-10,11-2H-4H-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,3,5-trione
- 3,4,5,11-tetrahydro-2-oxa-benzo(a)cyclopenta(e)cyclooctene-1,10-dione
- 10-hydroxy-4,5,10,11-tetrahydro-3H-2-oxa-benzo(a)cyclopenta(e)cycloocten-1-one
Uniqueness
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Biological Activity
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide is a member of the isoindole and quinazoline derivatives, which are known for their diverse biological activities. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Features
The molecular structure of this compound includes several functional groups that contribute to its biological activity. The key features include:
- Isoindole and Quinazoline Core : This core structure is often associated with various pharmacological effects.
- Methoxy Groups : These groups can enhance lipophilicity and bioavailability.
- Pyridine Substituent : Known to influence receptor interactions and enhance biological activity.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C23H22N4O5 |
Molecular Weight | 410.45 g/mol |
LogP | 2.5557 |
Polar Surface Area | 78.303 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
Antitumor Activity
Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies have shown that isoindole derivatives can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that a related compound displayed selective cytotoxicity against human cancer cell lines with an IC50 value below 10 µM, indicating strong potential for development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A related quinazoline derivative showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an inhibition zone of 26 mm and a minimum inhibitory concentration (MIC) of 256 µg/ml . This suggests that the compound may share similar mechanisms of action against bacterial targets.
- Inhibition of DNA Gyrase : Some studies suggest that quinazoline derivatives can inhibit DNA gyrase and topoisomerases, essential enzymes for bacterial DNA replication .
- FtsZ Disruption : Compounds in this class may disrupt FtsZ protein polymerization, a critical step in bacterial cell division .
Study on Anticancer Activity
A study conducted on various isoindole derivatives demonstrated their potential as anticancer agents. The compound was tested against several human cancer cell lines, showing selective toxicity with minimal effects on normal cells. The results indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways.
Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was screened against a range of bacteria and fungi. It demonstrated effective inhibition against several strains of Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-4-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Cyclocondensation of quinazoline and isoindole precursors under reflux in anhydrous acetic acid.
- Amide coupling using reagents like EDCI/HOBt to attach the pyridin-4-yl-acetamide moiety.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation by HPLC (>95% purity) .
- Key intermediates (e.g., methoxy-substituted quinazolinones) require controlled reaction times (12–24 hrs) and inert atmospheres to prevent oxidation .
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on:
- 1H/13C NMR : Assigning peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl resonances (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 466.15) .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination of the isoindoloquinazoline core .
Q. What structural motifs contribute to its potential bioactivity?
- The quinazoline-isoindole fused core enables planar stacking with enzyme active sites (e.g., kinase ATP-binding pockets).
- Methoxy groups enhance lipophilicity and membrane permeability, while the pyridin-4-yl-acetamide tail facilitates hydrogen bonding with biological targets .
- The dioxo moiety may act as a Michael acceptor for covalent interactions with cysteine residues in target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., NCI-60 panel) with standardized protocols to minimize variability .
- Off-target profiling : Use kinase selectivity screens (e.g., KINOMEscan) to identify confounding interactions .
- Structural analogs : Compare activity of derivatives (e.g., pyridin-2-yl vs. pyridin-4-yl substitutions) to isolate pharmacophore contributions .
Q. What experimental designs are optimal for studying its mechanism of action?
- Cellular thermal shift assays (CETSA) : To confirm target engagement by measuring protein thermal stabilization upon compound binding .
- RNA-seq/proteomics : Identify downstream pathways modulated in treated vs. untreated cells.
- Molecular docking : Prioritize putative targets (e.g., topoisomerase II, PI3K isoforms) using the compound’s X-ray or DFT-optimized structure .
Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- Positional scanning : Systematically vary substituents (e.g., methoxy → ethoxy, pyridinyl → pyrimidinyl) and assess potency shifts.
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify sites prone to oxidation (e.g., morpholine ring in analogs ).
- Co-crystallization : Solve ligand-target complex structures to guide rational design .
Q. Methodological Challenges & Solutions
Q. What strategies address low solubility in in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400/water mixtures (e.g., 30% w/v) for intraperitoneal administration .
- Nanoformulations : Encapsulate in PLGA nanoparticles (<200 nm) to enhance bioavailability .
- Prodrug derivatization : Introduce phosphate or ester groups at the acetamide nitrogen for hydrolytic activation .
Q. How can researchers validate target specificity in complex biological systems?
- CRISPR/Cas9 knockout models : Generate isogenic cell lines lacking the putative target protein (e.g., EGFR, BRAF).
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for irreversible crosslinking and pull-down assays .
- Biolayer interferometry : Quantify binding kinetics to recombinant proteins in real time .
Q. Data Interpretation & Reproducibility
Q. What are common pitfalls in interpreting cytotoxicity data for this compound?
- Mitochondrial toxicity : Use resazurin (Alamar Blue) assays alongside ATP-based methods to distinguish cytostatic vs. cytotoxic effects .
- Batch variability : Source reference standards from accredited suppliers (e.g., PubChem, CAS 1235406-19-5 ) and validate via NMR before use .
- Solvent artifacts : Ensure DMSO concentrations <0.1% in cell-based assays to avoid false positives .
Q. How can conflicting SAR data from different research groups be reconciled?
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem BioAssay) and apply cheminformatics tools (e.g., KNIME) to identify trends.
- Collaborative verification : Share compound aliquots and protocols via platforms like Zenodo to standardize testing conditions .
Q. Tables of Key Data
Table 1: Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 466.44 g/mol | HRMS |
LogP (octanol/water) | 2.8 ± 0.3 | HPLC retention time |
Aqueous Solubility | 12 µM (pH 7.4, 25°C) | Nephelometry |
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C24H20N4O5/c1-32-18-8-7-16-20(21(18)33-2)24(31)28-17-6-4-3-5-15(17)23(30)27(22(16)28)13-19(29)26-14-9-11-25-12-10-14/h3-12,22H,13H2,1-2H3,(H,25,26,29) |
InChI Key |
CLLZQXQFTDZUTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=NC=C5)OC |
Origin of Product |
United States |
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